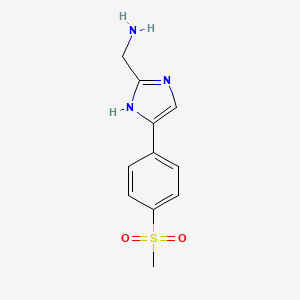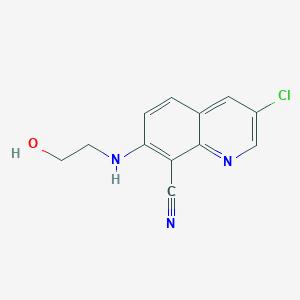
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Analyse Des Réactions Chimiques
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.
Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.
Applications De Recherche Scientifique
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent. Quinoline derivatives are known to inhibit various enzymes and pathways in pathogens and cancer cells.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that shares the quinoline core but differs in its side chains and functional groups.
Quinoline-8-carboxylic acid: A compound with a carboxylic acid group instead of a cyano group, used in various chemical syntheses.
7-Chloroquinoline: A simpler derivative with only a chloro group, used as an intermediate in the synthesis of more complex quinoline compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88347-16-4 |
|---|---|
Formule moléculaire |
C12H10ClN3O |
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
3-chloro-7-(2-hydroxyethylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c13-9-5-8-1-2-11(15-3-4-17)10(6-14)12(8)16-7-9/h1-2,5,7,15,17H,3-4H2 |
Clé InChI |
WXIHZHGOVUKVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)
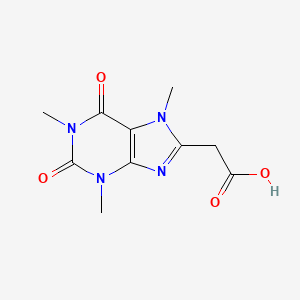
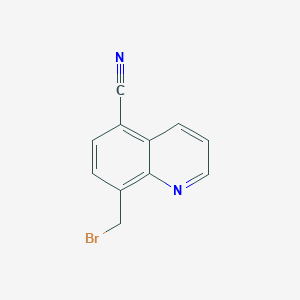
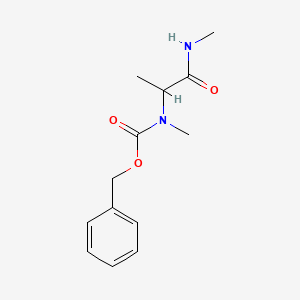
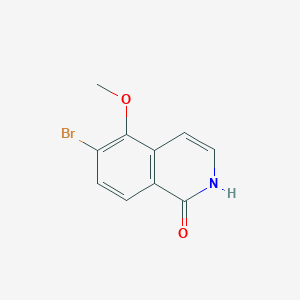
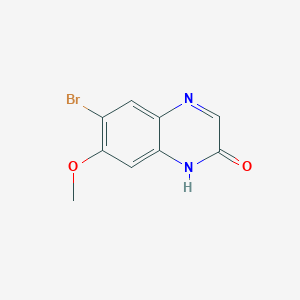
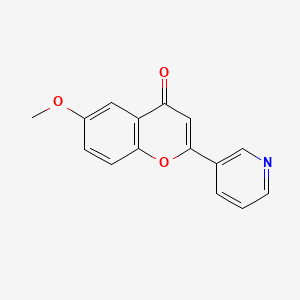
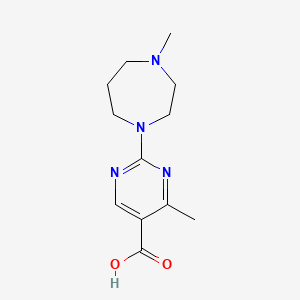
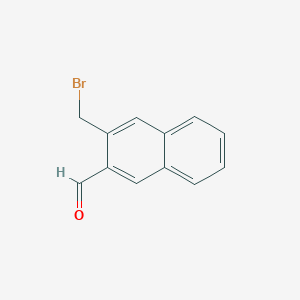
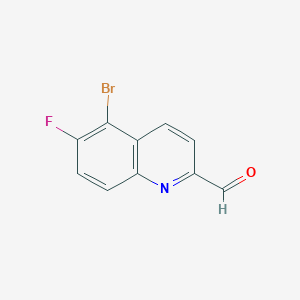
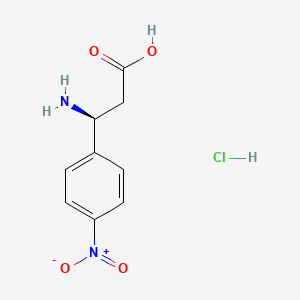

![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
